4-[(2-Oxoindol-3-yl)amino]benzenesulfonamide 4-[(2-Oxoindol-3-yl)amino]benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 83088-99-7
VCID: VC21303266
InChI: InChI=1S/C14H11N3O3S/c15-21(19,20)10-7-5-9(6-8-10)16-13-11-3-1-2-4-12(11)17-14(13)18/h1-8H,(H2,15,19,20)(H,16,17,18)
SMILES: C1=CC=C2C(=C1)C(=NC3=CC=C(C=C3)S(=O)(=O)N)C(=O)N2
Molecular Formula: C14H11N3O3S
Molecular Weight: 301.32 g/mol

4-[(2-Oxoindol-3-yl)amino]benzenesulfonamide

CAS No.: 83088-99-7

Cat. No.: VC21303266

Molecular Formula: C14H11N3O3S

Molecular Weight: 301.32 g/mol

* For research use only. Not for human or veterinary use.

4-[(2-Oxoindol-3-yl)amino]benzenesulfonamide - 83088-99-7

Specification

CAS No. 83088-99-7
Molecular Formula C14H11N3O3S
Molecular Weight 301.32 g/mol
IUPAC Name 4-[(2-oxo-1H-indol-3-ylidene)amino]benzenesulfonamide
Standard InChI InChI=1S/C14H11N3O3S/c15-21(19,20)10-7-5-9(6-8-10)16-13-11-3-1-2-4-12(11)17-14(13)18/h1-8H,(H2,15,19,20)(H,16,17,18)
Standard InChI Key FXNKQWYBLXKGFU-UHFFFAOYSA-N
Isomeric SMILES C1=CC2=C(C(=O)N=C2C=C1)NC3=CC=C(C=C3)S(=O)(=O)N
SMILES C1=CC=C2C(=C1)C(=NC3=CC=C(C=C3)S(=O)(=O)N)C(=O)N2
Canonical SMILES C1=CC2=C(C(=O)N=C2C=C1)NC3=CC=C(C=C3)S(=O)(=O)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator